molecular formula C15H18N4O3S B2357284 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034596-50-2

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B2357284
M. Wt: 334.39
InChI Key: KSVWDMWZIOWUOM-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide, also known as JNJ-42756493, is a small molecule inhibitor of the Notch signaling pathway. The Notch pathway is involved in many cellular processes, including cell differentiation, proliferation, and apoptosis. Aberrant activation of the Notch pathway has been linked to various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.

Scientific Research Applications

Synthesis and Biological Evaluation

Sulfonamide compounds have been extensively researched for their potential as cyclooxygenase-2 (COX-2) inhibitors. For instance, a study on the synthesis and biological evaluation of the 1,5-diarylpyrazole class of COX-2 inhibitors identified several potent and selective inhibitors, including celecoxib, which is now used for treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Antimicrobial Applications

Sulfonamide derivatives have been synthesized and evaluated for their antibacterial properties. A notable study aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety found several compounds with high antibacterial activities (Azab, Youssef, & El-Bordany, 2013).

Carbonic Anhydrase Inhibition

Research has also explored the inhibition of carbonic anhydrase isozymes by sulfonamide-based compounds. One study synthesized metal complexes of pyrazole-based sulfonamide and tested their inhibitory activity on human erythrocyte carbonic anhydrase isozymes I and II, demonstrating potent inhibition (Büyükkıdan et al., 2017).

Anticancer and Anti-inflammatory Activities

Celecoxib derivatives have been synthesized and assessed for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This research underscores the versatility of sulfonamide derivatives in therapeutic applications (Küçükgüzel et al., 2013).

Antimicrobial and Antitubercular Agents

Novel benzene sulfonamide pyrazole oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. Molecular docking studies further supported their potential as antitubercular agents (Shingare et al., 2022).

properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-1-methylpyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-18-6-5-11-7-12(3-4-14(11)18)15(20)9-17-23(21,22)13-8-16-19(2)10-13/h3-8,10,15,17,20H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVWDMWZIOWUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CN(N=C3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

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